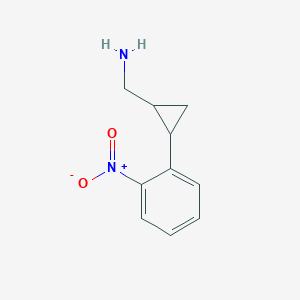
1-Bromo-3-chloro-2-fluoro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-fluoro-2-methylpropane is a halogenated organic compound with the molecular formula C4H7BrClF. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-fluoro-2-methylpropane can be synthesized through the halogenation of 2-methylpropane. The process involves the selective bromination, chlorination, and fluorination of the parent hydrocarbon. The reaction conditions typically include the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where 2-methylpropane is treated with halogenating agents. The reaction is carried out in the presence of catalysts to enhance the selectivity and yield of the desired product. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The halogen atoms in the compound can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-2-methylpropane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-2-methylpropane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The halogen atoms in the compound make it highly reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles.
Comparison with Similar Compounds
- 1-Bromo-3-chloro-2-methylpropane
- 1-Bromo-3-fluoro-2-methylpropane
- 1-Chloro-3-fluoro-2-methylpropane
Comparison: 1-Bromo-3-chloro-2-fluoro-2-methylpropane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds with fewer halogen atoms, it offers a broader range of synthetic applications and potential for creating diverse chemical products.
Properties
Molecular Formula |
C4H7BrClF |
|---|---|
Molecular Weight |
189.45 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H7BrClF/c1-4(7,2-5)3-6/h2-3H2,1H3 |
InChI Key |
WHMFDVKQQDRAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)


![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)

![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)








